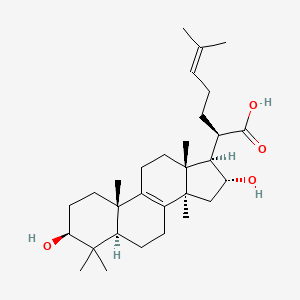![molecular formula C43H78NO7P B11936841 5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)- CAS No. 144371-69-7](/img/structure/B11936841.png)
5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C18(Plasm)-204 PE, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine, chloroform: is a type of plasmalogen phosphatidylethanolamine. Plasmalogens are a subclass of glycerophospholipids that contain a vinyl ether bond at the sn-1 position and are found in various tissues, particularly in the nervous system and heart. This compound is significant due to its role in cellular membrane structure and function, as well as its involvement in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of C18(Plasm)-20:4 PE involves the following steps:
Formation of the vinyl ether bond: This is achieved by reacting an aldehyde with a phosphatidylethanolamine derivative under acidic conditions.
Incorporation of arachidonoyl group: The arachidonoyl group is introduced at the sn-2 position through acylation reactions using arachidonic acid or its derivatives.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of C18(Plasm)-20:4 PE typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of automated synthesis equipment and advanced purification methods such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Oxidation: C18(Plasm)-20:4 PE can undergo oxidation reactions, particularly at the vinyl ether bond and the arachidonoyl group, leading to the formation of various oxidized products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent fatty acids and glycerophosphoethanolamine.
Substitution: The vinyl ether bond can participate in substitution reactions, where the vinyl ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under controlled conditions.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the vinyl ether bond and arachidonoyl group.
Hydrolysis: Free fatty acids and glycerophosphoethanolamine.
Substitution: Compounds with substituted functional groups at the vinyl ether position.
科学研究应用
C18(Plasm)-20:4 PE has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies and for the development of analytical methods for lipid analysis.
Biology: Studied for its role in cellular membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of lipid-based drug delivery systems and as a component in cosmetic formulations.
作用机制
The mechanism of action of C18(Plasm)-20:4 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and stability. It also participates in various signaling pathways by acting as a precursor for bioactive lipid mediators. The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and contributing to cellular homeostasis.
相似化合物的比较
C18(Plasm)-181 PE: Contains an oleoyl group instead of an arachidonoyl group.
C18(Plasm)-226 PE: Contains a docosahexaenoyl group instead of an arachidonoyl group.
C18(Plasm)-180 PE: Contains a stearoyl group instead of an arachidonoyl group.
Comparison:
C18(Plasm)-204 PE: is unique due to the presence of the arachidonoyl group, which is a polyunsaturated fatty acid with four double bonds. This gives it distinct properties in terms of membrane fluidity and its role in signaling pathways.
C18(Plasm)-181 PE: has a monounsaturated fatty acid, making it less prone to oxidation compared to C18(Plasm)-20:4 PE.
C18(Plasm)-226 PE: contains a highly unsaturated fatty acid, which may have different effects on membrane dynamics and signaling compared to C18(Plasm)-20:4 PE.
C18(Plasm)-180 PE: has a saturated fatty acid, resulting in different physical properties and biological functions compared to C18(Plasm)-20:4 PE.
属性
CAS 编号 |
144371-69-7 |
|---|---|
分子式 |
C43H78NO7P |
分子量 |
752.1 g/mol |
IUPAC 名称 |
2-azaniumylethyl [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] phosphate |
InChI |
InChI=1S/C43H78NO7P/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,35,38,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b13-11-,19-17-,24-22-,30-28-,38-35-/t42-/m1/s1 |
InChI 键 |
URPXXNCTXCOATD-FXMFQVEGSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)

![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)

![(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene](/img/structure/B11936823.png)
![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)
